3-Amino-N,N-diisopropylbenzamide
Overview
Description
3-Amino-N,N-diisopropylbenzamide is an organic compound with the molecular formula C13H20N2O It is a derivative of benzamide, where the amide nitrogen is substituted with two isopropyl groups and an amino group is attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that amides are a fundamental and widespread functional group, and they perform significantly in various proteins, natural products, pharmaceuticals, and synthetic materials .
Mode of Action
This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents . Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .
Biochemical Pathways
The compound’s interaction with its targets can lead to transformations of the inert amide group .
Result of Action
The result of the action of 3-Amino-N,N-diisopropylbenzamide is the efficient and selective synthesis of α-sulfenylated ketones . This is achieved without using transition-metal catalysts or organometallic reagents .
Action Environment
It’s known that the reactions must be carried out under harsh conditions with a precise amount of the organometallic reagent to prevent possible side reactions .
Biochemical Analysis
Molecular Mechanism
At the molecular level, 3-Amino-N,N-diisopropylbenzamide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it may cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy and toxicity are balanced. Understanding these dosage effects is crucial for determining the optimal therapeutic dose of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism may also involve the formation of intermediate metabolites that can have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diisopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzamide as the core structure.
Substitution Reaction: The amide nitrogen is substituted with two isopropyl groups using isopropyl halides in the presence of a base such as sodium hydride.
Amination: The amino group is introduced to the benzene ring through a nitration-reduction sequence or direct amination using suitable reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diisopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated benzamides.
Scientific Research Applications
3-Amino-N,N-diisopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylbenzamide: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-N-isopropylbenzamide: Contains only one isopropyl group, leading to different steric and electronic properties.
Properties
IUPAC Name |
3-amino-N,N-di(propan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUVNNMTPOLLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514076 | |
Record name | 3-Amino-N,N-di(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81882-74-8 | |
Record name | 3-Amino-N,N-di(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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